molecular formula C7H9IN2 B8460582 3-Iodo-4-methylphenylhydrazine

3-Iodo-4-methylphenylhydrazine

Cat. No. B8460582
M. Wt: 248.06 g/mol
InChI Key: DBDHGKACBPLVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-methylphenylhydrazine is a useful research compound. Its molecular formula is C7H9IN2 and its molecular weight is 248.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-4-methylphenylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-methylphenylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Iodo-4-methylphenylhydrazine

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

(3-iodo-4-methylphenyl)hydrazine

InChI

InChI=1S/C7H9IN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3

InChI Key

DBDHGKACBPLVQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NN)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Iodo-4-methylphenyl amine (10 g, 43 mmol) was dissolved in 6 N HCl (40 mL), cooled to 0° C., and vigorously stirred throughout the procedure. Sodium nitrite (2.9 g, 1.03 equiv.) was dissolved in water (5 mL) and this solution was added to the reaction in a dropwise fashion. After 30 min, tin (II) chloride dihydrate (22.8 g, 1 mol) in 6 N HCl (100 mL) was added via addition funnel, and the reaction slurry was stirred at 0° C. for 3h. The pH was adjusted to 14 with 40% aqueous sodium hydroxide solution and the aqueous mixture was extracted with EtOAc, (6×50 mL), dried (MgSO4), and concentrated to give 3-iodo-4-methylphenylhydrazine (7 g, 57%). This material was used directly without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
22.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.